

# 5-bromo-1H-indazole chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **5-bromo-1H-indazole**

Cat. No.: **B1269310**

[Get Quote](#)

An In-depth Technical Guide to **5-bromo-1H-indazole**: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, **5-bromo-1H-indazole** is a compound of significant interest. As a halogenated derivative of indazole, it serves as a versatile building block and a "privileged scaffold" in medicinal chemistry. Its structure is foundational in the synthesis of a wide array of pharmacologically active molecules, leading to the development of novel therapeutic agents in fields such as oncology and neurology.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological significance.

## Chemical Structure and Identifiers

**5-bromo-1H-indazole** features a bicyclic structure composed of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at position 5. This bromine substituent is crucial as it enhances reactivity and provides a site for further chemical modifications, which is instrumental in developing derivatives with specific biological activities.<sup>[1][4]</sup>

Table 1: Chemical Identifiers for **5-bromo-1H-indazole**

| Identifier        | Value                                                | Source(s) |
|-------------------|------------------------------------------------------|-----------|
| IUPAC Name        | 5-bromo-1H-indazole                                  | [5]       |
| CAS Number        | 53857-57-1                                           | [5][6]    |
| Molecular Formula | C <sub>7</sub> H <sub>5</sub> BrN <sub>2</sub>       | [5][6][7] |
| Molecular Weight  | 197.03 g/mol                                         | [5][6][8] |
| InChI             | 1S/C7H5BrN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10) | [5][6]    |
| InChIKey          | STVHMYNPQCLUNJ-UHFFFAOYSA-N                          | [5][6]    |
| Canonical SMILES  | C1=CC2=C(C=C1Br)C=NN2                                | [5]       |

## Physicochemical Properties

The physical and chemical properties of **5-bromo-1H-indazole** are critical for its handling, storage, and application in synthetic chemistry. It typically appears as a white to light orange crystalline powder.[6][8]

Table 2: Physicochemical Data for **5-bromo-1H-indazole**

| Property      | Value                                                                 | Source(s) |
|---------------|-----------------------------------------------------------------------|-----------|
| Melting Point | 123-135 °C                                                            | [6]       |
| Boiling Point | 333.8 ± 15.0 °C (Predicted)                                           | [6][9]    |
| Density       | 1.770 ± 0.06 g/cm <sup>3</sup> (Predicted)                            | [6]       |
| pKa           | 12.74 ± 0.40 (Predicted)                                              | [6]       |
| Solubility    | Soluble in methanol, DMSO, and DMF.[3][6][10] Insoluble in water.[11] |           |
| Storage       | Store sealed in a dry place at room temperature.                      | [6]       |

## Synthesis and Purification

A common and effective method for synthesizing **5-bromo-1H-indazole** uses 4-bromo-2-methylaniline as the starting material. The process involves an initial acetylation followed by a diazotization and cyclization reaction.

## Experimental Protocol: Synthesis from 4-bromo-2-methylaniline

This protocol is adapted from a documented procedure.[\[12\]](#)

- Acetylation: To a flask containing 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L), add acetic anhydride (0.109 L) while maintaining the temperature below 40°C. Stir the solution for 50 minutes.
- Cyclization: Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture. Heat the solution to reflux at 68°C for 20 hours.
- Workup and Isolation:
  - Cool the reaction mixture to 25°C and distill the volatile components under vacuum (30 mmHg, 30-40°C).
  - Add water (225 mL) in portions and continue distillation to remove remaining volatiles via azeotropic distillation.
  - Transfer the product mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL). Heat the mixture to 50-55°C and add another 100 mL of acid in portions over 2 hours.
  - Cool the solution to 20°C and basify to pH 11 by adding 50% sodium hydroxide (520 g) while keeping the temperature below 37°C.
- Extraction and Purification:
  - Add water (100 mL) and ethyl acetate (350 mL) and filter the mixture through a Celite pad.
  - Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

- Combine the organic layers, wash with brine (240 mL), and filter through another Celite pad.
- Dry the organic solution over magnesium sulfate (3 g) and filter through a silica gel pad (45 g) with ethyl acetate.
- Concentrate the eluant by rotary evaporation, adding heptane (0.45 L) during distillation until only dry solids remain.
- Slurry the solids with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield the final product, **5-bromo-1H-indazole**.<sup>[12]</sup>

*Synthesis and purification workflow for **5-bromo-1H-indazole**.*

## Spectral Analysis

Structural confirmation and purity assessment of **5-bromo-1H-indazole** are typically performed using standard spectroscopic methods. While the spectra themselves are not reproduced here, data is available in various chemical databases.

- Nuclear Magnetic Resonance (<sup>1</sup>H NMR): Provides information on the hydrogen environments in the molecule, confirming the substitution pattern on the aromatic rings.<sup>[13]</sup>
- Infrared (IR) Spectroscopy: Helps identify characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns useful for structural elucidation.

## Biological and Pharmacological Significance

The indazole scaffold is a cornerstone in drug discovery, and its derivatives have demonstrated a wide range of biological activities.<sup>[4][14]</sup> **5-bromo-1H-indazole**, in particular, is a key starting material for compounds with therapeutic potential.

- Anticancer Activity: Many indazole derivatives exhibit potent anticancer properties. They have been investigated as inhibitors of crucial cellular targets like Polo-like kinase 4 (PLK4) and Poly(ADP-ribose) Polymerase (PARP).<sup>[4][15]</sup> Certain 1H-indazole-3-amine derivatives

have been shown to induce apoptosis in cancer cells by targeting the Bcl2 family and the p53/MDM2 pathway.[14]

- Kinase Inhibition: The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, enabling potent inhibition of various protein kinases, which are often dysregulated in cancer.[3][14]
- Synthetic Cannabinoids: The **5-bromo-1H-indazole** core is a structural feature in some synthetic cannabinoids, such as ADB-5'Br-BUTINACA, which are potent agonists of cannabinoid receptors CB1 and CB2.[16]
- Other Applications: Derivatives have also been explored for anti-inflammatory and antimicrobial activities.[4] Additionally, **5-bromo-1H-indazole** has been shown to be an effective corrosion inhibitor for copper.[6]

*Signaling pathway for anticancer activity of indazole derivatives.*

## Key Experimental Protocols: Biological Assays

To assess the biological activity of compounds derived from **5-bromo-1H-indazole**, various in vitro assays are employed. The MTT assay is a standard colorimetric method for evaluating antiproliferative activity.

### Experimental Protocol: MTT Assay for Antiproliferative Activity

This is a generalized protocol based on standard methodologies.[14]

- Cell Seeding: Plate human cancer cells (e.g., K562, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound (solubilized in DMSO, then diluted in media) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., 5-fluorouracil).
- MTT Addition: Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.

- Solubilization: Remove the medium and add 150  $\mu$ L of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the  $IC_{50}$  value (the concentration at which 50% of cell growth is inhibited).

*Workflow for determining antiproliferative activity via MTT assay.*

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **5-bromo-1H-indazole** is classified as harmful if swallowed and causes serious eye damage.<sup>[5]</sup> Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.

## Conclusion

**5-bromo-1H-indazole** is a high-value chemical intermediate with a well-defined profile. Its favorable chemical properties and versatile structure make it an essential building block for the synthesis of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its synthesis, properties, and biological context is crucial for leveraging its full potential in developing next-generation therapeutic agents and novel materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-bromo-1H-indazole | 53857-57-1 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. srinichem.com [srinichem.com]
- 9. CAS 53857-57-1 | 5-bromo-1H-indazole - Synblock [synblock.com]
- 10. 5-Bromo-1H-indazole, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 12. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 13. 5-bromo-1H-indazole(53857-57-1) 1H NMR [m.chemicalbook.com]
- 14. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-bromo-1H-indazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1269310#5-bromo-1h-indazole-chemical-properties-and-structure>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)